Phenyl 2-cyanoethanesulfonate
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Overview
Description
Phenyl 2-cyanoethanesulfonate is an organic compound characterized by the presence of a phenyl group, a cyano group, and a sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl 2-cyanoethanesulfonate typically involves the reaction of phenylacetonitrile with a sulfonating agent. One common method is the reaction of phenylacetonitrile with chlorosulfonic acid, which results in the formation of this compound under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Phenyl 2-cyanoethanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The sulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
Scientific Research Applications
Phenyl 2-cyanoethanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of phenyl 2-cyanoethanesulfonate involves its interaction with molecular targets such as enzymes and proteins. The cyano group can form hydrogen bonds with active sites of enzymes, while the sulfonate group can enhance solubility and facilitate interactions with aqueous environments. These interactions can lead to inhibition or modification of enzyme activity, making the compound useful in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Phenylacetonitrile: Similar structure but lacks the sulfonate group.
Phenylsulfonic acid: Contains a sulfonic acid group instead of a cyano group.
Benzyl cyanide: Similar to phenylacetonitrile but with a different substitution pattern.
Uniqueness
Phenyl 2-cyanoethanesulfonate is unique due to the presence of both a cyano group and a sulfonate group, which confer distinct chemical reactivity and solubility properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Biological Activity
Phenyl 2-cyanoethanesulfonate (PCES) is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by empirical data and case studies.
Overview of this compound
This compound is a sulfonate ester that exhibits a variety of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. Its structure allows for interactions with various biological targets, making it a valuable compound for further research.
Antimicrobial Activity
PCES has demonstrated significant antimicrobial properties against various bacterial strains. In a study evaluating its efficacy against Mycobacterium tuberculosis, PCES exhibited a minimum inhibitory concentration (MIC) of 0.78 μM, indicating potent activity compared to other derivatives .
Compound | MIC (μM) | Bacterial Strain |
---|---|---|
This compound | 0.78 | M. tuberculosis |
Compound A | 1.56 | M. abscessus |
Compound B | 2.34 | M. smegmatis |
Cytotoxic Effects
PCES has shown cytotoxic activity against various cancer cell lines. In vitro studies revealed that PCES could induce apoptosis in human breast cancer cells (MCF-7) and colorectal carcinoma cells (HCT-116). The presence of specific functional groups in its structure enhances its interaction with cellular targets, leading to increased cytotoxicity .
Anti-inflammatory Properties
Research indicates that PCES may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This effect could be beneficial in treating conditions characterized by excessive inflammation, such as arthritis or inflammatory bowel disease.
The biological activity of PCES can be attributed to its ability to interact with specific biological receptors and enzymes:
- Inhibition of Enzymatic Activity : PCES has been shown to inhibit certain enzymes involved in inflammatory pathways, reducing the production of inflammatory mediators.
- Interaction with Cellular Receptors : The compound's structure allows it to bind effectively to receptors involved in cell signaling, influencing cellular responses and potentially leading to apoptosis in cancer cells.
Case Studies
- Study on Antimicrobial Efficacy : A recent study focused on the antimicrobial efficacy of PCES against Mycobacterium tuberculosis and other mycobacterial strains. Results indicated that PCES not only inhibited bacterial growth but also showed bactericidal effects at concentrations above its MIC .
- Cytotoxicity Assessment : In another study assessing the cytotoxic effects of PCES on MCF-7 and HCT-116 cell lines, researchers observed a dose-dependent increase in apoptosis markers, suggesting that PCES could serve as a potential chemotherapeutic agent .
- Inflammation Model : In vivo studies using animal models of inflammation demonstrated that administration of PCES significantly reduced markers of inflammation compared to control groups, highlighting its therapeutic potential in managing inflammatory diseases .
Properties
Molecular Formula |
C9H9NO3S |
---|---|
Molecular Weight |
211.24 g/mol |
IUPAC Name |
phenyl 2-cyanoethanesulfonate |
InChI |
InChI=1S/C9H9NO3S/c10-7-4-8-14(11,12)13-9-5-2-1-3-6-9/h1-3,5-6H,4,8H2 |
InChI Key |
RBDGXLKEHFXJOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)CCC#N |
Origin of Product |
United States |
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